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molecular formula C7H11N3 B1442897 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine CAS No. 149978-63-2

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine

Cat. No. B1442897
M. Wt: 137.18 g/mol
InChI Key: SORKKBJRYUWSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668278

Procedure details

8.19 g (146 mmole) potassium hydroxide, dissolved in 122 ml water and 122 ml ethanol, was added to 19.19 g (292 mmole) hydroxylamine hydrochloride in 200 ml ethanol. The mixture was stirred for 15 minutes, 12.5 g (58 mmole) 2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine added and heated for 30 hours under reflux. After removal of the ethanol the mixture was treated with ethyl acetate, filtered from solid material and the aqueous phase saturated with sodium chloride and extracted with ethyl acetate. The organic phase was with washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography (ethyl acetate/methanol).
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
19.19 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.NO.CC1[N:8]([C:13]2[CH:21]=[C:16]3[CH2:17]N[CH2:19][CH2:20][N:15]3[N:14]=2)C(C)=CC=1.[CH2:22](O)C>O>[NH2:8][C:13]1[CH:21]=[C:16]2[CH2:17][CH2:22][CH2:19][CH2:20][N:15]2[N:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8.19 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
122 mL
Type
solvent
Smiles
O
Step Two
Name
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Quantity
12.5 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN2C(CNCC2)=C1
Step Three
Name
Quantity
19.19 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
122 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After removal of the ethanol the mixture
ADDITION
Type
ADDITION
Details
was treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered from solid material
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase saturated with sodium chloride and extracted with ethyl acetate
WASH
Type
WASH
Details
with washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=NN2C(CCCC2)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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